molecular formula C20H23N5OS B12154354 N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12154354
M. Wt: 381.5 g/mol
InChI Key: OWEZMPXZXLZTAJ-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • Ortho-substituted tert-butyl group on the phenyl ring (2-position).
  • 4-methyl substitution on the 1,2,4-triazole ring.
  • Pyridin-4-yl group at the 5-position of the triazole.
    This compound belongs to a class of molecules studied for their modulation of insect olfactory receptors (Orco), with structural analogs showing agonist or antagonist activity .

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H23N5OS/c1-20(2,3)15-7-5-6-8-16(15)22-17(26)13-27-19-24-23-18(25(19)4)14-9-11-21-12-10-14/h5-12H,13H2,1-4H3,(H,22,26)

InChI Key

OWEZMPXZXLZTAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3

Origin of Product

United States

Biological Activity

N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H25N5OSC_{22}H_{25}N_{5}OS and a molecular weight of 407.5 g/mol. Its structure features a tert-butyl group , a phenyl ring , a triazole ring , and a sulfanyl group , which contribute to its biological activity.

The biological activity of N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions . The triazole ring may facilitate binding to metal ions or active sites in proteins, potentially leading to diverse pharmacological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes.
  • Receptor Interaction : It could influence receptor activity through specific binding interactions.

Biological Activities

Research indicates that the compound exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties against various pathogens.
  • Antiviral Activity : The compound may exhibit antiviral effects, particularly against human viruses.
  • Anticancer Potential : The triazole derivatives are often linked to chemopreventive effects in cancer therapy.

Comparative Analysis

To contextualize the biological activity of N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideC17H16ClN5OSContains a chloro substituent; different pyridine position
N-(3-fluoroanilino)-2-{[5-(pyridin-3-yloxy)-1H-pyrazol-3-yloxy]sulfanyl}acetamideC20H19FN6O2SFluorinated aniline; pyrazole instead of triazole
N-(phenethyl)-2-{[5-(pyridin-3-yloxy)-1H-pyrazol-3-yloxy]sulfanyl}acetamideC20H22N6O2SDifferent alkyl substituents; retains similar core structure

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole-thione derivatives similar to N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-4-yly)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. For instance:

  • A study highlighted the synthesis of various triazole derivatives demonstrating significant antimicrobial and antiviral activities .
  • Another research paper discussed the potential of mercapto-substituted 1,2,4-triazoles in exhibiting high antioxidant activity and inhibiting metabolic enzymes such as acetylcholinesterase (AChE), suggesting their therapeutic applications in neurological disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Substituents

The compound’s activity and selectivity are influenced by substituent modifications. Below is a comparative analysis with similar derivatives:

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Phenyl Substituent Triazole Substituent Pyridinyl Position Biological Activity Reference
Target Compound 2-tert-butyl 4-methyl 4 Not explicitly reported
VUAA-1 4-ethyl 4-ethyl 3 Orco agonist
OLC-12 4-isopropyl 4-ethyl 4 Orco agonist
OLC-15 4-butyl 4-ethyl 2 Orco antagonist
N-(4-fluorophenyl) derivative 4-fluoro 4-methyl + CF3 N/A Antimicrobial (hypothesized)

Structure-Activity Relationships (SAR)

Phenyl Ring Modifications
  • Steric Effects : The 2-tert-butyl group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., 4-ethyl in VUAA-1 or 4-isopropyl in OLC-12). This may hinder receptor binding or alter pharmacokinetics .
  • Electron-Donating vs. Withdrawing Groups : Derivatives with electron-withdrawing groups (e.g., 4-fluoro in ) often exhibit enhanced antimicrobial activity, whereas the target’s tert-butyl group (electron-donating) suggests a divergent mechanism or target .
Triazole and Pyridinyl Modifications
  • Pyridinyl Position: Pyridin-4-yl (target, OLC-12) vs. OLC-12 (pyridin-4-yl) is a potent agonist, suggesting the 4-position optimizes receptor interaction .

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